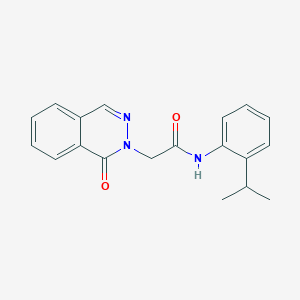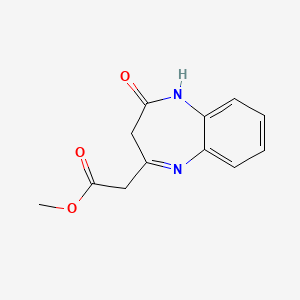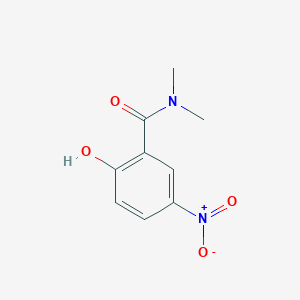
N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as compound 4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been shown to exhibit promising biological activity against several diseases, including cancer and inflammation.
作用機序
The mechanism of action of N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 is not yet fully understood, but it is thought to involve the inhibition of specific enzymes or signaling pathways. In cancer cells, the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The antimicrobial activity of N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
Compound 4 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been found to decrease cell viability and induce apoptosis. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In animal models of inflammation, N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 has been found to reduce inflammation and improve tissue damage. The N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
実験室実験の利点と制限
One advantage of using N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 in lab experiments is its synthetic accessibility and relatively low cost compared to other therapeutic agents. The N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has also been shown to exhibit promising biological activity in various disease models. However, one limitation of using N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is not yet fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4. One area of interest is in the development of more efficient synthesis methods to increase the yield and purity of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. Another direction is in the investigation of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide's potential as a therapeutic agent in other diseases, such as neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide and to identify potential drug targets. Overall, N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 has shown promising biological activity and is a promising candidate for further drug development.
合成法
The synthesis of N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 involves the reaction of 2-(1-oxo-2(1H)-phthalazinyl)acetic acid with 2-isopropylaniline in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide and requires careful temperature control and purification steps. The yield of the reaction is typically around 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
Compound 4 has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, it has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 has been investigated for its potential as an antimicrobial agent against several bacterial strains.
特性
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)15-8-5-6-10-17(15)21-18(23)12-22-19(24)16-9-4-3-7-14(16)11-20-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUQWROWTXZKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)




![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)


![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)
